molecular formula C18H14N2O5 B11586928 2-[(E)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)ethenyl]quinolin-8-ol

Cat. No.: B11586928
M. Wt: 338.3 g/mol
InChI Key: IYLMLDPAYYLONF-FNORWQNLSA-N
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Description

2-[(1E)-2-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxy, methoxy, and nitrophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[(1E)-2-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 8-hydroxyquinoline under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

2-[(1E)-2-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1E)-2-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)ETHENYL]QUINOLIN-8-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells .

Comparison with Similar Compounds

2-[(1E)-2-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)ETHENYL]QUINOLIN-8-OL can be compared with other quinoline derivatives, such as:

Each of these compounds has unique properties and applications, but 2-[(1E)-2-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)ETHENYL]QUINOLIN-8-OL stands out due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

2-[(E)-2-(4-hydroxy-3-methoxy-5-nitrophenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C18H14N2O5/c1-25-16-10-11(9-14(18(16)22)20(23)24)5-7-13-8-6-12-3-2-4-15(21)17(12)19-13/h2-10,21-22H,1H3/b7-5+

InChI Key

IYLMLDPAYYLONF-FNORWQNLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/C2=NC3=C(C=CC=C3O)C=C2

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=CC2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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